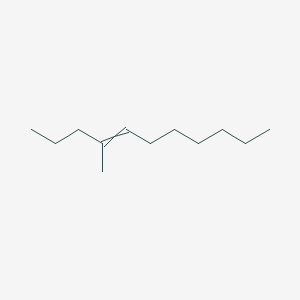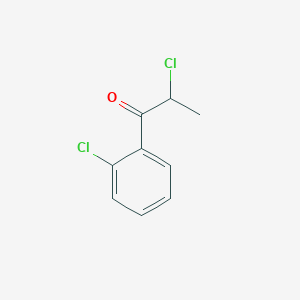
2-Chloro-1-(2-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of propiophenone and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of two chlorine atoms attached to the phenyl and propanone groups, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP)
- 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC)
Uniqueness
2-Chloro-1-(2-chlorophenyl)propan-1-one is unique due to its dual chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired.
Properties
CAS No. |
81671-55-8 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
SGAPLXKLYQSWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


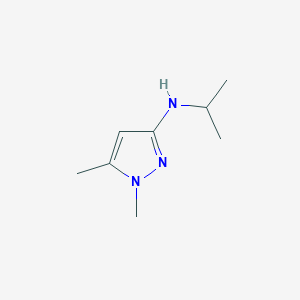

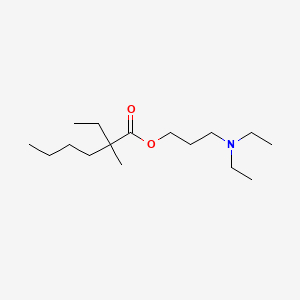
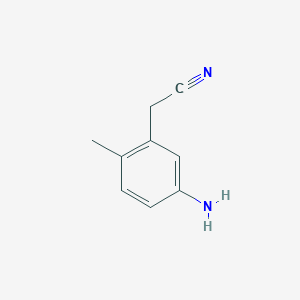
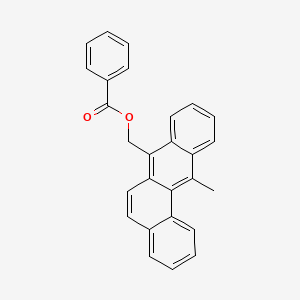
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

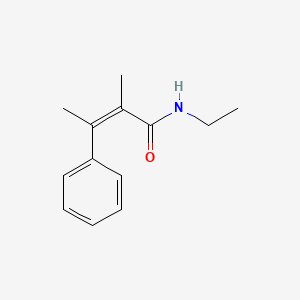
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
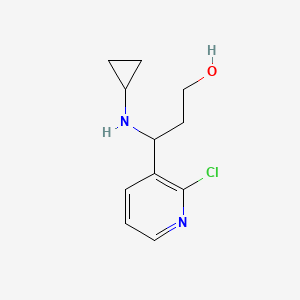

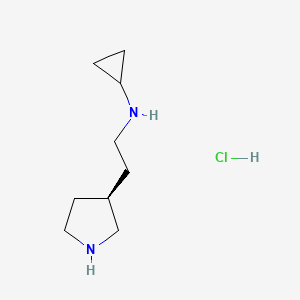
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
